Amyloid beta Peptide (42-1)(human) - 317366-82-8

Amyloid beta Peptide (42-1)(human)

Catalog Number: EVT-243369
CAS Number: 317366-82-8
Molecular Formula: C203H311N55O60S
Molecular Weight: 4514 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amyloid-beta peptide (42-1) (human), also known as reverse Aβ42-1, is a synthetic peptide with the reverse amino acid sequence of the naturally occurring amyloid-beta 1-42 (Aβ1-42) peptide. While Aβ1-42 is known for its propensity to aggregate and form amyloid plaques associated with Alzheimer's disease, Aβ42-1 serves as a crucial control in research. Its reversed sequence significantly reduces its ability to form aggregates, allowing researchers to differentiate between the specific effects of Aβ1-42 aggregation and other potential effects of the peptide itself. [, ]

Synthesis Analysis

The synthesis of Aβ42-1 is primarily achieved through solid-phase peptide synthesis, a widely used method for creating peptides with specific amino acid sequences. This process involves a step-by-step addition of protected amino acids to a growing peptide chain attached to a solid support. The synthesis starts from the C-terminus and progresses to the N-terminus, opposite to the natural protein synthesis direction. Once the complete peptide sequence is assembled, it is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC). []

Mechanism of Action

The mechanism of action of Aβ42-1 is primarily based on its ability to act as a negative control in studies investigating the effects of Aβ1-42. By utilizing Aβ42-1, researchers can differentiate between the effects caused by Aβ1-42 aggregation and any non-specific effects of the peptide sequence itself. For instance, in studies examining the pro-inflammatory effects of Aβ1-42, Aβ42-1 is used to confirm that the observed inflammation is indeed due to Aβ1-42 aggregation and not simply its presence. []

Applications
    • Neurotoxicity: Aβ42-1 helps distinguish whether neuronal cell death is induced by Aβ1-42 aggregation or other mechanisms. []
    • Inflammation: Aβ42-1 confirms if the observed inflammatory response is specifically triggered by Aβ1-42 aggregates. []
    • Synaptic Dysfunction: Aβ42-1 helps determine if synaptic impairments are caused by Aβ1-42 aggregation or other factors. []

Amyloid beta peptide 1-42 (Aβ1-42)

Compound Description: Amyloid beta peptide 1-42 (Aβ1-42) is a 42 amino acid peptide derived from the amyloid precursor protein (APP). [] It is a major component of amyloid plaques found in the brains of Alzheimer's disease (AD) patients. [, ] Aβ1-42 has a high propensity to aggregate, forming soluble oligomers, protofibrils, and insoluble fibrils. [, , , ] These aggregated forms, particularly the oligomers, are believed to be highly neurotoxic, contributing to neuronal dysfunction and death in AD. [, , , , ]

Relevance: Amyloid beta peptide 1-42 (Aβ1-42) is the reverse sequence of the target compound, Amyloid beta peptide (42-1) (human). This close structural relationship makes Aβ1-42 highly relevant when studying the target compound. Notably, Aβ1-42's aggregation process and neurotoxicity are central to AD research, and understanding how the reversed sequence in the target compound affects these properties is crucial. [, ]

Relevance: Amyloid Beta peptide 1-40 (Aβ1-40) is structurally related to Amyloid Beta peptide (42-1) (human) as it shares a significant portion of the amino acid sequence, albeit in reverse order for the target compound. Comparing the aggregation behavior and potential neurotoxicity of Aβ1-40 with the target compound can provide insights into the importance of the two C-terminal amino acids (isoleucine and alanine) present in Aβ1-42 but absent in Aβ1-40. []

Amyloid beta peptide (1-16) and Amyloid beta peptide (25-35)

Compound Description: Amyloid beta peptide (1-16) and Amyloid beta peptide (25-35) are shorter fragments of the full-length Aβ peptide. [] Their specific roles in AD pathogenesis are less well-defined compared to Aβ1-42 and Aβ1-40.

Relevance: These peptides represent truncated versions of Amyloid Beta peptide (42-1) (human), offering insights into the importance of different regions of the peptide in its biological activities. Their inclusion in research helps determine whether the full length of the reversed peptide is necessary for its effects or if shorter fragments retain similar properties. []

Phosphorylated Amyloid beta (pAβ)

Compound Description: Phosphorylation of Aβ at specific sites, particularly serine 8 and 26, has been reported in AD brains. [] This post-translational modification can influence Aβ aggregation, potentially promoting the formation of toxic oligomeric species. []

Relevance: Comparing the target compound, Amyloid Beta Peptide (42-1) (human), with its phosphorylated counterparts can reveal how phosphorylation alters the peptide's aggregation propensity and biological activity. Given the potential role of phosphorylation in AD pathogenesis, understanding these differences is crucial. []

Aβ1-42 Isoforms (isoD7, pS8, D7H, H6R)

Compound Description: Several naturally occurring isoforms of Aβ1-42 exist, harboring single amino acid substitutions due to genetic variations. [] These isoforms, including isoD7, pS8, D7H, and H6R, have been linked to familial forms of AD and exhibit altered aggregation properties compared to wild-type Aβ1-42. [, ]

Relevance: Studying these Aβ1-42 isoforms alongside Amyloid Beta peptide (42-1) (human) can help dissect the contribution of specific amino acid residues to the peptide's aggregation behavior and potential neurotoxicity. Analyzing how these single amino acid changes in the reverse sequence of the target compound affect its properties can provide valuable information about structure-function relationships. []

Properties

CAS Number

317366-82-8

Product Name

Amyloid beta Peptide (42-1)(human)

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]butanedioic acid

Molecular Formula

C203H311N55O60S

Molecular Weight

4514 g/mol

InChI

InChI=1S/C203H311N55O60S/c1-28-106(20)164(252-151(269)92-218-171(286)129(71-98(4)5)237-181(296)128(66-70-319-27)235-194(309)159(101(10)11)250-149(267)88-215-146(264)87-220-193(308)158(100(8)9)255-198(313)163(105(18)19)256-201(316)166(108(22)30-3)257-167(282)109(23)206)200(315)258-165(107(21)29-2)199(314)226-110(24)168(283)216-89-147(265)227-121(51-40-42-67-204)176(291)244-138(80-145(208)263)187(302)249-142(93-259)173(288)219-91-150(268)251-160(102(12)13)195(310)247-140(82-156(278)279)188(303)233-126(60-64-153(272)273)175(290)224-111(25)169(284)236-132(73-113-45-34-31-35-46-113)184(299)240-134(75-115-49-38-33-39-50-115)190(305)253-162(104(16)17)197(312)246-130(72-99(6)7)182(297)229-122(52-41-43-68-205)177(292)231-124(58-62-144(207)262)179(294)241-136(78-118-85-212-96-222-118)186(301)243-137(79-119-86-213-97-223-119)191(306)254-161(103(14)15)196(311)234-127(61-65-154(274)275)180(295)238-131(76-116-54-56-120(261)57-55-116)172(287)217-90-148(266)228-143(94-260)192(307)245-139(81-155(276)277)189(304)242-135(77-117-84-211-95-221-117)185(300)230-123(53-44-69-214-203(209)210)178(293)239-133(74-114-47-36-32-37-48-114)183(298)232-125(59-63-152(270)271)174(289)225-112(26)170(285)248-141(202(317)318)83-157(280)281/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,283)(H,217,287)(H,218,286)(H,219,288)(H,220,308)(H,224,290)(H,225,289)(H,226,314)(H,227,265)(H,228,266)(H,229,297)(H,230,300)(H,231,292)(H,232,298)(H,233,303)(H,234,311)(H,235,309)(H,236,284)(H,237,296)(H,238,295)(H,239,293)(H,240,299)(H,241,294)(H,242,304)(H,243,301)(H,244,291)(H,245,307)(H,246,312)(H,247,310)(H,248,285)(H,249,302)(H,250,267)(H,251,268)(H,252,269)(H,253,305)(H,254,306)(H,255,313)(H,256,316)(H,257,282)(H,258,315)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106?,107?,108?,109-,110-,111+,112+,121-,122+,123+,124+,125+,126+,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138-,139+,140+,141+,142-,143+,158-,159-,160+,161+,162+,163-,164-,165-,166-/m0/s1

InChI Key

QBEAMNLSDYIUGM-TYMWQTOHSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)CC)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.